CRT5 vs. Inactive Analog CRT6: Proof of On-Target Biological Activity
CRT5 is differentiated from its structurally similar inactive analog, CRT6, by its ability to inhibit VEGF-induced PKD signaling and downstream functional effects. In head-to-head experiments, CRT5 significantly reduced VEGF-stimulated phosphorylation of PKD substrates, whereas CRT6 showed no effect. This comparison confirms that CRT5's effects are mediated by its specific chemical structure and not a general chemical property of the compound class [1].
| Evidence Dimension | VEGF-induced HSP27 Ser82 phosphorylation inhibition |
|---|---|
| Target Compound Data | Significant reduction in phosphorylation (no precise % provided in context, described as 'significantly reduced') |
| Comparator Or Baseline | CRT6 (inactive analog) at 5 μM showed no effect |
| Quantified Difference | Qualitative: CRT5 significantly inhibited, CRT6 had no effect. |
| Conditions | HUVECs (Human Umbilical Vein Endothelial Cells) treated with VEGF |
Why This Matters
This confirms that CRT5's observed biological effects are due to specific, on-target PKD inhibition, validating its use as a specific tool compound and distinguishing it from structurally related but inactive molecules.
- [1] Evans, I. M., et al. (2010). Characterization of the biological effects of a novel protein kinase D inhibitor in endothelial cells. Biochemical Journal, 429(3), 565-572. https://doi.org/10.1042/BJ20100578 View Source
